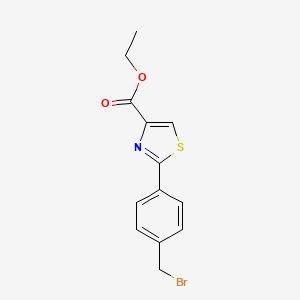

2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester

Description

The compound features a thiazole ring substituted at the 2-position with a 4-bromomethylphenyl group and at the 4-position with an ethyl ester moiety. The bromomethyl group introduces reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate in drug discovery .

Properties

Molecular Formula |

C13H12BrNO2S |

|---|---|

Molecular Weight |

326.21 g/mol |

IUPAC Name |

ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7H2,1H3 |

InChI Key |

DDOVJWUNSWZMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the thiazole ring bearing the carboxylic acid ethyl ester at the 4-position.

- Introduction of the 4-bromomethyl substituent on the phenyl ring attached at the 2-position of the thiazole.

- Functional group transformations such as esterification, bromination, or alkylation to achieve the desired substitution pattern.

Preparation via Cyclization of Thiobenzamide and α-Haloketone Derivatives

One classical approach involves the condensation of a substituted thiobenzamide with an α-haloketone or α-haloester to form the thiazole ring.

- For example, 3-bromothiobenzamide reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux for 16 hours to yield the corresponding 2-(3-bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester in 79% yield. This method can be adapted for the 4-bromomethyl substitution by using appropriately substituted thiobenzamide and α-haloester precursors.

Bromomethylation of 2-(4-methylphenyl)-thiazole-4-carboxylic acid ethyl ester

An alternative strategy is to first synthesize the 2-(4-methylphenyl)-thiazole-4-carboxylic acid ethyl ester and then perform selective bromination of the methyl group to introduce the bromomethyl substituent at the para position of the phenyl ring.

- Radical bromination using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions (e.g., in the presence of light or radical initiators) can convert the methyl group to bromomethyl, yielding the target compound.

- This approach allows for late-stage functionalization and can provide good regioselectivity for the para position on the phenyl ring.

Alkylation of Thiazole Intermediates with 4-(Bromomethyl)benzyl Derivatives

Another method involves the alkylation of thiazole carboxylate intermediates with 4-(bromomethyl)benzyl reagents.

- For example, potassium carbonate-catalyzed alkylation of ethyl 2-bromothiazole-4-carboxylate with 4-(bromomethyl)benzene sulfonamide derivatives in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120 °C) has been reported to afford thiazole-containing intermediates that can be further processed.

- This method can be adapted to introduce the bromomethylphenyl substituent directly onto the thiazole ring.

Improved Process via Alkylation in Polar Aprotic Solvents

A patented improved process describes the preparation of related thiazole esters via alkylation in dimethylformamide (DMF):

- The process involves charging the key intermediate (e.g., compound XIX) and DMF, followed by addition of potassium carbonate and isobutyl bromide.

- The reaction mixture is heated to 80-85 °C for several hours, then quenched with water, filtered, and extracted with ethyl acetate.

- The organic layer is dried and concentrated to yield the alkylated product with high purity (HPLC purity ~98.4%) and good yield (~90%).

- Although this patent specifically describes isobutyl-substituted analogs, the methodology is applicable for introducing bromomethylphenyl substituents by selecting appropriate alkylating agents.

Reaction Conditions and Yields Summary

| Methodology | Key Reactants | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of thiobenzamide with α-haloester | 3-bromothiobenzamide + 3-bromo-2-oxo-propionic acid ethyl ester | Ethanol, reflux 16 h | 79 | Classical thiazole ring formation |

| Radical bromination of methylphenyl-thiazole ester | 2-(4-methylphenyl)-thiazole-4-carboxylic acid ethyl ester + NBS | Radical initiator, controlled temp | Variable | Late-stage bromomethylation |

| Alkylation of ethyl 2-bromothiazole-4-carboxylate | Ethyl 2-bromothiazole-4-carboxylate + 4-(bromomethyl)benzyl derivatives | DMSO, K2CO3, 120 °C | Good | Direct introduction of bromomethylphenyl |

| Alkylation in DMF with K2CO3 | Intermediate (XIX) + isobutyl bromide | DMF, 80-85 °C, 5-6 h | ~90 | Improved process, adaptable for bromomethyl |

Mechanistic Insights and Optimization

- The thiazole ring formation typically proceeds via nucleophilic attack of the thiobenzamide sulfur on the α-haloketone or α-haloester carbon, followed by cyclization and elimination steps.

- Bromomethylation via radical bromination requires careful control of reaction time and temperature to avoid over-bromination or side reactions.

- Alkylation reactions benefit from polar aprotic solvents like DMF or DMSO and mild bases such as potassium carbonate to facilitate nucleophilic substitution on bromomethyl groups.

- Purification is commonly achieved by flash chromatography or extraction techniques to isolate the desired ester in high purity.

Representative Experimental Procedure (Adapted)

Synthesis of this compound via alkylation:

- Dissolve ethyl 2-bromothiazole-4-carboxylate (1 equiv) in dry dimethylformamide (DMF).

- Add potassium carbonate (2 equiv) and stir under nitrogen atmosphere.

- Add 4-(bromomethyl)benzyl bromide (1.1 equiv) dropwise.

- Heat the reaction mixture to 80-85 °C and maintain for 5-6 hours.

- Cool to room temperature and quench with water.

- Extract the mixture with ethyl acetate (3x).

- Wash combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the residue by flash chromatography (e.g., 15% ethyl acetate in heptane) to afford the target compound as a white solid.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Acidic or Basic Hydrolysis: Used for ester hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.

Carboxylic Acid: Resulting from ester hydrolysis.

Scientific Research Applications

2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound featuring a thiazole ring and a bromomethylphenyl group; its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol . This compound is significant in chemical and biological applications because of its unique structure.

Applications

This compound is widely utilized in research, including pharmaceutical development, agricultural chemistry, material science, and biochemical research . It is also employed as a standard reference material in analytical chemistry, ensuring accuracy and reliability in the detection and quantification of similar compounds .

Organic Synthesis

It acts as an intermediate in the synthesis of more complex thiazole derivatives. The uniqueness of this compound lies in its combination of both the thiazole ring and bromomethylphenyl group, allowing for diverse chemical reactivity.

Medicinal Chemistry

Thiazole derivatives, including this compound, have demonstrated various biological activities, acting as enzyme inhibitors and possessing antimicrobial properties. Pharmaceutical development uses this compound as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents . Compounds with thiazole rings can interact with biological targets, potentially leading to therapeutic applications in treating infections or diseases related to enzyme dysfunction.

Agricultural Chemistry

This compound is used in the formulation of agrochemicals, providing effective solutions for pest control and crop protection, enhancing agricultural productivity .

Material Science

The compound is involved in the creation of novel materials with unique properties, such as improved thermal stability and chemical resistance, which is beneficial for coatings and plastics .

Biochemical Research

Researchers utilize this compound to study biological pathways and mechanisms, aiding in the discovery of new therapeutic targets and drug design .

Structural Comparison

Several compounds share structural similarities with this compound. Each has unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromomethylphenylboronic acid pinacol ester | Contains a bromomethylphenyl group | Lacks thiazole ring; used primarily in cross-coupling reactions |

| 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester | Similar thiazole structure | Different biological activity profile due to structural variations |

| 2-[4-(Bromomethyl)phenyl]propionic acid | Contains propionic acid instead of thiazole | More focused on anti-inflammatory applications |

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester largely depends on its application. In biological systems, the thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The bromomethyl group can also participate in covalent bonding with biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Biological Activity

2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester, a compound characterized by its thiazole ring and bromomethylphenyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and case studies.

Overview of the Compound

- Molecular Formula : C13H12BrNO2S

- Molecular Weight : 326.21 g/mol

- IUPAC Name : Ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-4-carboxylate

The thiazole ring structure is significant for its ability to interact with various biological targets, making it a subject of interest for researchers exploring enzyme inhibition and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : Utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

- Esterification : Following bromination, the compound undergoes esterification to form the final product.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds with thiazole rings can effectively inhibit bacterial growth. For instance, studies have shown that derivatives exhibit activity comparable to standard antibiotics like norfloxacin against various bacterial strains .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for its potential therapeutic applications. The thiazole ring's ability to coordinate with metal ions or interact with specific enzymes enhances its effectiveness as an inhibitor. For example:

- Lactate Dehydrogenase Inhibition : Thiazole derivatives have been investigated for their ability to inhibit lactate dehydrogenase (LDH), an enzyme involved in metabolic processes. In vitro studies suggest that modifications in the thiazole structure can lead to enhanced inhibitory activity against LDH .

Antitumor Activity

Recent investigations into the anticancer potential of thiazole derivatives indicate promising results. The structure-activity relationship (SAR) analysis has revealed that certain substitutions on the thiazole ring can significantly enhance cytotoxic activity against cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromomethylphenylboronic acid pinacol ester | Contains a bromomethylphenyl group | Lacks thiazole ring; primarily used in cross-coupling reactions |

| 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester | Similar thiazole structure but differs at position 5 | Different biological activity profile due to structural variations |

| 2-[4-(Bromomethyl)phenyl]propionic acid | Contains propionic acid instead of thiazole | More focused on anti-inflammatory applications |

The unique combination of the thiazole ring and bromomethylphenyl group in this compound allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition rates comparable to established antibiotics .

- Evaluation of Antitumor Effects : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester?

- Methodology : Start with a thiazole core functionalized with a bromomethylphenyl group. Use orthogonal protection strategies for reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to avoid side reactions. For example, coupling 4-bromomethylbenzaldehyde with ethyl thiazole-4-carboxylate derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Purify intermediates using silica gel chromatography, and confirm structures via H NMR and HPLC (≥95% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester groups (δ 1.3–1.4 ppm for ethyl CH, δ 4.3–4.4 ppm for CH) .

- HPLC : Assess purity using UV detection (254 nm) with reverse-phase C18 columns and methanol/water gradients.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] for CHBrNOS).

Q. How can researchers optimize reaction yields in the synthesis of bromomethyl-substituted thiazoles?

- Methodology :

- Use catalysts like HATU (for amide couplings) or Pd(PPh) (for cross-couplings) to enhance efficiency.

- Control temperature (e.g., 0–25°C for bromomethylation to prevent decomposition).

- Monitor reaction progress via TLC and adjust stoichiometry of bromomethylating agents (e.g., NBS or Br) to minimize byproducts .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound's bioactivity in AhR (aryl hydrocarbon receptor) signaling?

- Methodology :

- Compare the compound’s AhR activation potency with analogs lacking the bromomethyl group using luciferase reporter assays.

- Perform competitive binding studies with H-TCDD (a known AhR ligand) to measure K values .

- Use molecular docking to model interactions between the bromomethyl group and AhR’s ligand-binding domain.

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. pro-inflammatory effects)?

- Methodology :

- Conduct dose-response studies across cell lines (e.g., cancer vs. immune cells) to identify cell-type-specific effects.

- Evaluate downstream pathways (e.g., CYP1A1 induction for AhR activation vs. NF-κB for inflammation) using qPCR and Western blotting .

- Apply metabolomics to detect off-target interactions with enzymes like COX-2 or kinases.

Q. How can structure-activity relationship (SAR) studies improve the compound's selectivity for therapeutic targets?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replacing bromomethyl with Cl, CH, or NO) and test their AhR binding affinity and cytotoxicity.

- Use SynChem’s thiazole library (e.g., 2-(4-Fluorophenyl)- and 2-(3-Methoxyphenyl)- analogs) to identify critical substituents for activity .

- Apply QSAR modeling to predict bioactivity based on electronic (Hammett σ) and steric parameters.

Q. What experimental approaches can elucidate the compound's multi-target mechanisms in cancer cell migration?

- Methodology :

- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., MMPs, CXCR4) in treated glioblastoma cells.

- Use live-cell imaging to quantify effects on migration modes (mesenchymal vs. amoeboid).

- Validate kinase inhibition via kinase profiling arrays (e.g., FAK or Src kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.